molecular formula C16H15ClN2O2S B5692474 N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B5692474
M. Wt: 334.8 g/mol
InChI Key: FDOBKONQLQRNLH-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted aromatic ring and a methoxybenzamide moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-13(17)7-4-8-14(10)18-16(22)19-15(20)11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOBKONQLQRNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 3-methoxybenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require the presence of a base like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can help mitigate conditions such as peptic ulcers and kidney stone formation .

Comparison with Similar Compounds

N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide can be compared with other similar compounds, such as:

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